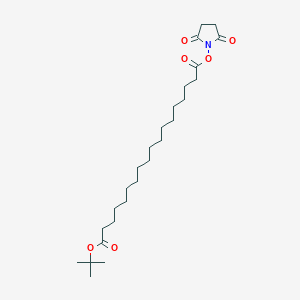

1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate involves multiple steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Analyse Des Réactions Chimiques

1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms using common reducing agents.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate has several applications in scientific research:

Mécanisme D'action

The mechanism by which 1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate exerts its effects involves its interaction with specific molecular targets. The compound’s reactivity towards lysine residues in proteins suggests it may modify protein function through covalent bonding . This interaction can affect biochemical pathways related to lipid oxidation and protein modification .

Comparaison Avec Des Composés Similaires

1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate can be compared with other similar compounds, such as:

- t-butyl-octadecanedioate-NHS ester

- Octadecanedioic acid, 1-(1,1-dimethylethyl) 18-(2,5-dioxo-1-pyrrolidinyl) ester

These compounds share structural similarities but may differ in their reactivity and specific applications . The unique combination of the tert-butyl and 2,5-dioxopyrrolidin-1-yl groups in this compound provides distinct properties that make it valuable for specific research purposes .

Activité Biologique

1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate is a synthetic compound with significant potential in medicinal chemistry and materials science. Its unique structure, characterized by a tert-butyl group, a long-chain octadecanedioate, and a 2,5-dioxopyrrolidin-1-yl moiety, suggests various biological activities that merit detailed investigation.

- Molecular Formula : C₃₄H₆₃N₂O₄

- Molecular Weight : Approximately 563.88 g/mol

- CAS Number : 843666-34-2

Synthetic Routes

Several synthetic methods have been proposed for the preparation of this compound, which can influence its biological activity. These methods typically involve the coupling of the tert-butyl moiety with the dioxopyrrolidin and octadecanedioate components.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, including:

Antiproliferative Activity

A study exploring the structure-activity relationship (SAR) of oxadiazole derivatives highlighted the importance of functional groups in determining cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). This suggests that modifications similar to those found in this compound could yield compounds with enhanced biological activity .

Interaction with Biological Targets

Research into related compounds has shown that modifications can lead to significant changes in biological activity. For instance, derivatives containing dioxopyrrolidin moieties have been observed to interact favorably with various enzymes. This interaction is crucial for developing new therapeutic agents targeting specific pathways in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl tetradecanoate | Shorter alkyl chain | Less hydrophobic than octadecanedioate |

| 2,5-Dioxopyrrolidin-1-yl octanoate | Shorter alkyl chain | Limited application in drug delivery |

| Palmitic acid N-hydroxysuccinimide ester | Contains N-hydroxysuccinimide | Different reactivity profile |

| 2,5-Dioxopyrrolidin-1-yl dodecanoate | Intermediate alkyl chain length | Potentially different solubility characteristics |

| Bis(2,5-dioxopyrrolidin-1-yl) decanedioate | Contains two dioxopyrrolidin moieties | Higher molecular weight and complexity |

Propriétés

IUPAC Name |

1-O-tert-butyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6/c1-26(2,3)32-24(30)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-25(31)33-27-22(28)20-21-23(27)29/h4-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOVMMPSILRQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.